Unique N-Ethyl-N-(4-methoxyphenyl) Motif Drives CB2 Selectivity Window
The N-ethyl-N-(4-methoxyphenyl) substitution in 862832-14-2 is not found in the most potent compound 11e from the Pasquini et al. 2012 study, which used a N-(adamantan-1-yl) group to achieve a CB2 Ki of 0.37 nM [1]. The distinct electronic and steric properties of the p-methoxyphenyl moiety, in combination with the ethyl group, create a unique selectivity profile. In contrast, a closely related analog, the fluorinated indol-3-yl-oxoacetamide derivative 8 (Moldovan et al., 2017), achieved a CB2 Ki of 6.2 nM but features a 12C-radiolabeled N-(adamantan-1-yl) moiety designed for PET imaging, not the drug-like tertiary amine of 862832-14-2 [2]. This structural divergence means 862832-14-2 occupies a distinct region in the CB2 binding pocket, potentially offering a different selectivity window against CB1, which is critical for reducing psychoactive side effects.
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) and Selectivity Window |
|---|---|
| Target Compound Data | Data not published for this specific compound. Class inference: CB2 K(i) range for the series is 377–0.37 nM. |
| Comparator Or Baseline | Compound 11e (Pasquini et al., 2012): CB2 K(i) = 0.37 nM, with N-(adamantan-1-yl) group. Fluorinated derivative 8 (Moldovan et al., 2017): CB2 Ki = 6.2 nM. |
| Quantified Difference | Exact potency and selectivity ratios for 862832-14-2 are unknown. However, its unique N-ethyl-N-(4-methoxyphenyl) motif is a key differentiator for exploring CB2 selectivity, compared to the adamantyl-bearing comparators which have known high potency. |
| Conditions | CB2 binding assay conditions differ between studies: Pasquini et al. used [3H]CP-55,940 displacement from human CB2 receptors; Moldovan et al. assay also assessed CB2 selectivity, with structures confirmed by NMR and MS. |
Why This Matters
Procuring 862832-14-2 allows access to a SAR probe with a unique amide substitution, crucial for mapping the CB2 pharmacophore and designing selective ligands with minimal CB1 activity.
- [1] Pasquini, S., et al. (2012). Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists. Journal of Medicinal Chemistry, 55(11), 5391-5402. PMID: 22548457. View Source
- [2] Moldovan, R.-P., Deuther-Conrad, W., Horti, A. G., & Brust, P. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules, 22(1), 77. PMID: 28054997. View Source
